molecular formula C6H13NO2 B13531087 rac-(3R,4R)-4-methoxyoxan-3-amine

rac-(3R,4R)-4-methoxyoxan-3-amine

Cat. No.: B13531087
M. Wt: 131.17 g/mol
InChI Key: CAPZKZHBGFNBHL-PHDIDXHHSA-N
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Description

rac-(3R,4R)-4-methoxyoxan-3-amine is a chiral compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a methoxy group and an amine group attached to an oxane ring. The compound’s stereochemistry is denoted by the (3R,4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-methoxyoxan-3-amine typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol as the nucleophile.

    Introduction of the Amine Group: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-methoxyoxan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The methoxy and amine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

rac-(3R,4R)-4-methoxyoxan-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and other biochemical processes.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-methoxyoxan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-3-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid
  • rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
  • rac-(3R,4R)-4-aminooxolan-3-ylmethanol hydrochloride

Uniqueness

rac-(3R,4R)-4-methoxyoxan-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3R,4R)-4-methoxyoxan-3-amine

InChI

InChI=1S/C6H13NO2/c1-8-6-2-3-9-4-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1

InChI Key

CAPZKZHBGFNBHL-PHDIDXHHSA-N

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1N

Canonical SMILES

COC1CCOCC1N

Origin of Product

United States

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